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Compound of Interest

Compound Name: 1-tert-Butyl-4-nitrobenzene

Cat. No.: B034581

For researchers, scientists, and drug development professionals, understanding the three-
dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive
technique for elucidating these structures at an atomic level. This guide provides a comparative
overview of the crystallographic data for 1-tert-butyl-4-nitrobenzene and related alternative
compounds, offering valuable insights for those engaged in structural chemistry and drug
design.

While a comprehensive crystallographic dataset for 1-tert-butyl-4-nitrobenzene is not readily
available in public databases, this guide presents data for structurally analogous compounds:
p-nitrotoluene and 4-nitroanisole. These alternatives provide a valuable reference for
understanding the influence of substituent groups on the crystal packing and molecular
geometry of nitrobenzene derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for p-nitrotoluene and 4-
nitroanisole, allowing for a direct comparison of their solid-state structures.
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Parameter p-Nitrotoluene 4-Nitroanisole
CCDC No. 728953[1] 1123403
Chemical Formula C7H7NO2 C7H7NOs3
Formula Weight 137.14[1] 153.14[2]
Crystal System Monoclinic Monoclinic
Space Group P2i/c P21/n

a (A) 6.012(1) 7.635(2)

b (A) 14.004(3) 6.096(2)

c (A) 7.973(2) 15.358(5)
a(°) 90 90

B () 107.99(3) 97.52(3)

y (°) 90 90
Volume (A3) 638.9(3) 708.5(4)

A 4 4

Density (calc) (g/cms3) 1.426 1.436
Temperature (K) 293 293

Experimental Protocol: Single-Crystal X-ray

Diffraction

The determination of crystal structures by single-crystal X-ray diffraction is a meticulous

process that involves several key stages.[3][4][5][6][7] This non-destructive analytical technique

provides precise information about the internal lattice of crystalline substances.[6][7]

A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected and

mounted on a goniometer head.[4] The crystal is then placed in a focused beam of

monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds

of the atoms within the crystal lattice, producing a unique diffraction pattern of reflections.[3]
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These diffraction patterns are recorded by a detector, and the intensities and positions of the
reflections are measured.[5] This data is then processed to determine the unit cell dimensions,
space group, and ultimately the three-dimensional arrangement of atoms within the crystal. The
final structural model is refined to achieve the best possible fit with the experimental data.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction
experiment.
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A simplified workflow for single-crystal X-ray diffraction.
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This guide serves as a foundational resource for researchers interested in the crystallographic
properties of substituted nitrobenzenes. While the data for 1-tert-butyl-4-nitrobenzene
remains elusive in the public domain, the comparative data for p-nitrotoluene and 4-nitroanisole
provide a solid starting point for further investigation and computational modeling in the field of
structural chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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